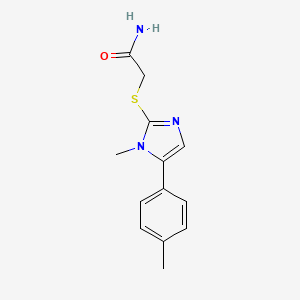

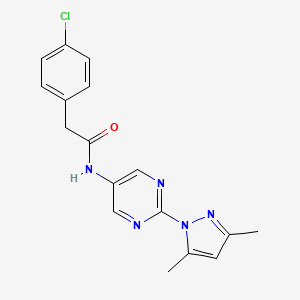

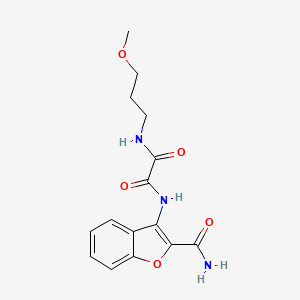

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

- Synthesis and Biological Evaluation of Derivatives : A study by Evren, Yurttaş, Eksellı, and Akalın-Çiftçi (2019) involved synthesizing derivatives of 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and testing their anticancer activity against human lung adenocarcinoma cells. One derivative showed high selectivity and induced apoptosis, though not as effectively as cisplatin (Evren et al., 2019).

Antibacterial Agents

- Synthesis for Antibacterial Applications : Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of this compound starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide. These compounds demonstrated significant antibacterial activity (Ramalingam et al., 2019).

pKa Determination and Drug Precursors

- pKa Determination of Derivatives : Duran and Canbaz (2013) synthesized derivatives of this compound for drug precursors. They determined the acidity constants of these compounds through UV spectroscopic studies, indicating their potential use in pharmaceutical applications (Duran & Canbaz, 2013).

Antimicrobial Activity

- Evaluation of Antimicrobial Properties : Khairwar, Mishra, and Singh (2021) conducted a study on the antimicrobial activities of novel fused heterocyclic compounds derived from this compound (Khairwar et al., 2021).

Miscellaneous Applications

- Various Syntheses and Applications : Multiple studies have explored different synthesis methods and potential applications, such as acting as BACE1 inhibitors, exhibiting antioxidant properties, and functioning as components in metal complexes (Yan et al., 2017), (Basta et al., 2017).

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the imidazole ring in this compound, show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

These could potentially include pathways related to viral replication, inflammation, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more .

Pharmacokinetics

Molecular modeling studies and adme calculations of similar compounds suggest that they may have adequate pharmacokinetic properties .

Result of Action

Given the range of biological activities associated with similar compounds, the results of action could potentially include reduced viral replication, decreased inflammation, inhibited cancer cell proliferation, blocked hiv infection, reduced oxidative stress, inhibited microbial growth, suppressed tuberculosis, controlled diabetes, prevented malaria, inhibited cholinesterase activity, and more .

Propriétés

IUPAC Name |

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9-3-5-10(6-4-9)11-7-15-13(16(11)2)18-8-12(14)17/h3-7H,8H2,1-2H3,(H2,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQCMHGNQLMLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2474256.png)

![3-(4-methoxybenzyl)-2-((3-methoxybenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2474262.png)

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)